Pre-doxercalciferol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

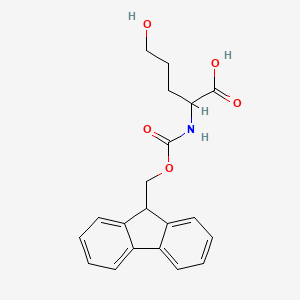

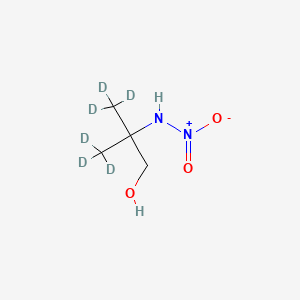

Pre-doxercalciferol, also known as 1α-hydroxyergocalciferol, is a synthetic analog of ergocalciferol (vitamin D2). It is primarily used in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. This compound is a prodrug, meaning it requires metabolic activation to become biologically active .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pre-doxercalciferol involves the hydroxylation of ergocalciferol. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct placement of the hydroxyl group at the 1α position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in maintaining the consistency of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Pre-doxercalciferol undergoes several types of chemical reactions, including:

Oxidation: Conversion to its active form, 1α,25-dihydroxyvitamin D2.

Reduction: Less common but can occur under specific conditions.

Substitution: Involves the replacement of functional groups, often to enhance its stability or activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The primary product formed from the oxidation of this compound is 1α,25-dihydroxyvitamin D2, which is the biologically active form of the compound. This product is crucial for its therapeutic effects .

Wissenschaftliche Forschungsanwendungen

Pre-doxercalciferol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of vitamin D analogs.

Biology: Investigated for its role in calcium homeostasis and bone metabolism.

Medicine: Primarily used in the treatment of secondary hyperparathyroidism and metabolic bone diseases.

Industry: Utilized in the formulation of supplements and pharmaceuticals

Wirkmechanismus

Pre-doxercalciferol is a prodrug that is metabolized in the liver to form 1α,25-dihydroxyvitamin D2. This active form binds to vitamin D receptors in various tissues, regulating the absorption of calcium and phosphate from the intestine, reabsorption in the kidneys, and mobilization from bones. It also suppresses the synthesis and secretion of parathyroid hormone, thereby helping to manage secondary hyperparathyroidism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alfacalcidol: Another vitamin D analog used for similar therapeutic purposes.

Calcitriol: The active form of vitamin D3, used in the treatment of similar conditions.

Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism .

Uniqueness

Pre-doxercalciferol is unique in its specific hydroxylation at the 1α position, which allows it to be activated in the liver without the need for renal conversion. This makes it particularly useful for patients with compromised kidney function .

Eigenschaften

Molekularformel |

C28H44O2 |

|---|---|

Molekulargewicht |

412.6 g/mol |

IUPAC-Name |

(3R)-5-[(Z)-2-[(7aS)-1-[(E,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h8-12,18-20,24-27,29-30H,7,13-17H2,1-6H3/b10-9+,12-11-/t19-,20?,24?,25?,26?,27-,28+/m1/s1 |

InChI-Schlüssel |

TVRDOFYYUWHDKA-XIGPSTBKSA-N |

Isomerische SMILES |

CC1=C(CC(C[C@H]1O)O)/C=C\C2=CCC[C@@]3(C2CCC3C(C)/C=C/[C@@H](C)C(C)C)C |

Kanonische SMILES |

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)

![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)

![2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13430796.png)

![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene](/img/structure/B13430816.png)

![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)